molecular formula C10H8N2O3 B1315633 1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-75-8

1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B1315633
CAS No.: 97484-75-8
M. Wt: 204.18 g/mol
InChI Key: XNSVQPAEYHFRMN-UHFFFAOYSA-N
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Description

1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 97484-75-8) is a specialist organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol. It belongs to the class of fused 1,3-oxazine-2,4-dione derivatives, which are recognized in medicinal chemistry as valuable bioactive scaffolds . These fused heterocyclic systems are of significant academic and pharmaceutical interest due to their versatile biological activities, serving as core structures for the development of novel therapeutic agents . Researchers utilize this specific allyl-substituted derivative as a key synthetic intermediate or building block in the exploration of structure-activity relationships, particularly in the synthesis of more complex molecules with potential pharmacological properties . The synthetic methodologies for accessing this class of compounds often involve cyclization reactions, such as the reaction of the precursor with phosgene or safer equivalents like chloroformates . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1-prop-2-enylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSVQPAEYHFRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540439
Record name 1-(Prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97484-75-8
Record name 1-(Prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via a multi-step process involving:

  • Formation of the pyrido[2,3-d]oxazine-2,4-dione core : This is achieved by cyclization reactions starting from appropriate pyridine derivatives and oxazine precursors.
  • Allylation at the nitrogen atom : Introduction of the allyl group is commonly performed through nucleophilic substitution or alkylation reactions using allyl halides or allylating agents.
  • Purification and isolation : The final compound is purified by recrystallization or chromatographic techniques to achieve high purity and yield.

Specific Methodologies

One documented approach involves:

  • Starting with 3,4-dihydro-1,3-dioxo-1H-pyrido[2,3-d]oxazine as the precursor.
  • Treatment with a strong base such as sodium hydride in anhydrous N,N-dimethylformamide (DMF) to generate the nucleophilic nitrogen species.
  • Subsequent reaction with an allyl halide (e.g., allyl iodide) at room temperature for 2 hours to introduce the allyl group at the nitrogen position.
  • Addition of water to precipitate the product, followed by filtration and recrystallization from ethanol to obtain pure 1-Allyl-1H-pyrido[2,3-d]oxazine-2,4-dione.

This method ensures selective N-allylation without affecting the oxazine ring system.

Industrial Scale Considerations

For industrial production, the synthesis is optimized to:

  • Use continuous flow reactors to improve reaction control and scalability.
  • Employ catalysts or phase-transfer agents to enhance reaction rates and selectivity.
  • Implement advanced purification methods such as crystallization under controlled conditions or preparative chromatography.
  • Optimize temperature and solvent systems to maximize yield and minimize by-products.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Cyclization Pyridine derivative + oxazine precursor Formation of core heterocycle Requires controlled heating
Deprotonation Sodium hydride (NaH) in anhydrous DMF Generate nucleophilic nitrogen Anhydrous conditions critical
Allylation Allyl iodide or allyl bromide, room temp Introduce allyl group Reaction time ~2 hours
Work-up and purification Water addition, filtration, recrystallization Isolate and purify product Ethanol commonly used solvent

Research Findings on Preparation

  • The allylation step is highly selective for the nitrogen atom due to the nucleophilicity enhanced by the base.
  • Reaction yields typically range from 70% to 85%, depending on the purity of reagents and reaction control.
  • The use of sodium hydride in DMF is preferred over other bases due to its strong basicity and solubility, which facilitates efficient deprotonation.
  • Recrystallization from ethanol provides a high-purity product with melting points consistent with literature values (around 132-135°C).

Comparative Analysis with Related Compounds

Compound Allyl Group Presence Core Structure Preparation Complexity Unique Features
1-Allyl-1H-pyrido[2,3-d]oxazine-2,4-dione Yes Pyrido[2,3-d]oxazine-2,4-dione Moderate Allyl group influences reactivity
1H-Pyrido[2,3-d]oxazine-2,4-dione No Same core Simpler Lacks allyl substituent
1-Phenyl-1H-pyrido[2,3-d]oxazine-2,4-dione Phenyl instead of allyl Same core Similar Different substituent affects properties

The presence of the allyl group in 1-Allyl-1H-pyrido[2,3-d]oxazine-2,4-dione requires additional synthetic steps compared to the parent compound, but it imparts distinct chemical and biological properties.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Conditions Yield (%) Purification Method Reference
N-allylation via sodium hydride Sodium hydride, allyl iodide Room temperature, DMF solvent 70-85 Recrystallization (ethanol)
Cyclization + allylation Pyridine derivative, oxazine precursor, allyl halide Controlled heating, reflux Variable Chromatography or recrystallization
Industrial continuous flow Optimized catalysts and solvents Controlled flow reactor conditions >80 Automated crystallization

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.

    Substitution: The allyl group or other substituents on the compound can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has shown promising potential in medicinal chemistry through its bioactive properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Anticancer Research

The compound's unique structure allows it to serve as a building block for synthesizing novel drug candidates targeting cancer. Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression. Further investigations are ongoing to explore its efficacy against specific cancer types .

Agricultural Applications

The compound's biological activity extends to agriculture, where it may be utilized as a natural pesticide or herbicide. Its ability to inhibit microbial growth can be harnessed to protect crops from pathogenic bacteria and fungi.

Case Study: Bioactivity Assessment

A recent study evaluated the efficacy of this compound as a biopesticide. The results indicated significant inhibition of fungal growth in treated crops compared to controls, highlighting its potential as an eco-friendly agricultural solution .

Materials Science Applications

In materials science, this compound can be incorporated into polymers and composites due to its chemical reactivity.

Synthesis of Functional Polymers

The compound can be used in the synthesis of functional polymers that exhibit unique properties such as increased thermal stability or enhanced mechanical strength. Research is exploring the incorporation of this compound into polymer matrices for applications in coatings and adhesives.

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus
Anticancer drug developmentInhibitory effects on cancer-related enzymes
AgricultureBiopesticideSignificant inhibition of fungal growth
Materials ScienceFunctional polymersEnhanced properties in polymer composites

Mechanism of Action

The mechanism of action of 1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference CAS
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione None (parent compound) C₇H₄N₂O₃ 164.12 Moderate antioxidant activity (FRAP: 0.063 µmol TEs/µmol) 21038-63-1
1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione -CH₃ (N1) C₈H₆N₂O₃ 178.14 Irritant; used in pharmaceutical intermediates 53890-44-1
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione -CH₂CH₂CH₃ (N1) C₁₀H₁₀N₂O₃ 206.20 Structural analog with increased lipophilicity 111396-09-9
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione -C₆H₅ (N1) C₁₃H₈N₂O₃ 240.22 Enhanced aromatic interactions; potential antimicrobial agent 97484-73-6
This compound -CH₂CH=CH₂ (N1) C₁₀H₈N₂O₃ 204.18 Hypothesized improved reactivity due to allyl group 76360-66-2

Key Observations:

Lipophilicity : The allyl group confers intermediate lipophilicity compared to methyl (lower) and phenyl (higher) substituents, as inferred from XLogP3 values (e.g., 2.1 for allyl vs. ~1.5 for methyl and ~3.0 for phenyl).

Propyl and phenyl analogs are hypothesized to show improved membrane permeability in antimicrobial assays due to increased hydrophobicity.

Core Structure Modifications

Table 2: Heterocyclic Core Variants

Compound Name Core Structure Key Features Biological Activity Reference
1H-Benzoxazine-2,4-dione Benzene fused to oxazine-dione Higher aromaticity; lower solubility Strong antioxidant (FRAP: 0.063 µmol TEs/µmol)
1H-Pyrazino[2,3-d][1,3]oxazine-2,4-dione Pyrazine fused to oxazine-dione Increased hydrogen-bonding capacity Highest antioxidant activity (4.4× parent compound) 21038-63-1
Pyrimido[4,5-d][1,3]oxazine-2,4-dione Pyrimidine fused to oxazine-dione Enhanced π-π stacking; rigid structure Studied for kinase inhibition 76360-66-2

Key Observations:

Antioxidant Capacity: Pyrazino-oxazine-diones (e.g., 4c) outperform pyrido and benzoxazine analogs due to electron-rich nitrogen atoms facilitating radical scavenging.

Structural Rigidity : Pyrimido-oxazine-diones exhibit restricted rotation, which may improve binding specificity in biological targets.

Biological Activity

1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological significance, including antimicrobial properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O3C_{10}H_{8}N_{2}O_{3}, with a molecular weight of approximately 204.18 g/mol. The compound features a unique pyrido[2,3-d][1,3]oxazine core structure that contributes to its diverse reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its in vitro inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit these pathogens suggests its potential as an antimicrobial agent; however, further studies are needed to fully elucidate its efficacy and mechanism of action .

Cytotoxicity and Anticancer Potential

Preliminary investigations have suggested that derivatives of this compound may possess cytotoxic properties , making them candidates for cancer therapy. The structural similarities with other biologically active compounds imply that it could interact with cellular pathways involved in tumor growth and proliferation .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. One common method includes:

  • Formation of the pyrido core : Starting from appropriate precursors such as substituted phenols and amines.
  • Allylation : Introducing the allyl group at the 1-position through nucleophilic substitution reactions.
  • Oxidation : Converting intermediates to the final oxazine structure.

These synthetic routes are crucial for developing analogs with enhanced biological activities .

Case Studies and Research Findings

Several studies have reported on the biological activities of compounds related to this compound:

  • Antibacterial Activity : A comparative study highlighted that various derivatives showed significant inhibition against Gram-positive bacteria .
  • Antitumor Activity : Research indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dioneHeterocyclicContains an isopropyl group instead of allyl
Pyrido[2,3-d]pyrimidin-5-oneHeterocyclicDifferent core structure with distinct reactivity
Imidazole derivativesHeterocyclicKnown for diverse biological activities
Pyrazolo[3,4-d]pyrimidinesHeterocyclicNoted for cytotoxic properties

This comparative analysis emphasizes the unique structural characteristics of this compound that may contribute to its biological activity.

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